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Molecular Mechanism and Rationale for Combination Therapy
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The combination of alrizomadlin (APG-115), a novel small-molecule MDM?2-p53 inhibitor, with
pembrolizumab, an anti-PD-1 immune checkpoint inhibitor, represents a promising therapeutic strategy to

overcome resistance to immunotherapy in advanced solid tumors [1].

The synergistic effect of this combination is mediated through a multi-faceted mechanism that restores both
tumor cell apoptosis and reverses tumor-induced immunosuppression [2]. The diagram below illustrates the

core signaling pathway and mechanism of action.
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Alrizomadlin specifically binds to MDM?2, disrupting its interaction with p53 and leading to p53
stabilization and activation. This restoration of wild-type p53 function induces cell cycle arrest and apoptosis
in tumor cells [1] [3]. Beyond this direct antitumor effect, MDM2 inhibition also modulates the tumor
immune microenvironment by promoting a shift from immunosuppressive M2 to pro-inflammatory M1
macrophages and enhancing STATS stability in T-cells, thereby boosting T-cell-mediated antitumor
immunity [2] [1].

Pembrolizumab complements this mechanism by blocking PD-1 receptors on T-cells, preventing their
inhibition by tumor cell PD-L1. This combined approach simultaneously targets both the tumor cell intrinsic
apoptosis pathway and the extrinsic immune suppression mechanism, making it particularly effective in

tumors resistant to single-agent immunotherapy [2] [4].

Clinical Efficacy Data

The efficacy of alrizomadlin in combination with pembrolizumab has been evaluated in multiple phase I/I
clinical trials across various advanced solid tumor types. The tables below summarize key efficacy endpoints

from these studies.

Antitumor Activity by Tumor Type (Phase Il Studies)
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. Disease
o Confirmed o
Tumor Type Cohort Description ORR Control Key Findings
Rate

Melanoma (10O- PD-1/PD-L1 inhibitor-  10.9% (2 CRs 57% 2 Complete
resistant) [5] [4] resistant (n=46) + 3 PRs) Responses observed
Cutaneous PD-1/PD-L1 resistant  20% (2 CRs + 55% Activity in 10-
Melanoma [5] sub-cohort (n=20) 2 PRs) refractory setting
Uveal Melanoma PD-1/PD-L1 resistant  6.7% (1 PR) 73.3% Notable in 10-
[5] sub-cohort (n=15) resistant disease
Mucosal PD-1/PD-L1 resistant  40% (2 PRs) 40% Promising in rare
Melanoma [4] (n=5) melanoma type
Liposarcoma [6] MDM2-amplified, 6.2% (1 PR) 81.2% 1 PR + 12 Stable
[4] TP53 wild-type Disease

(n=16)
MPNST [5] Failed prior therapies  Not reached 50% 6 Stable Disease;

(n=12) Rare pediatric

sarcoma

NSCLC [4] PD-1/PD-L1 resistant  6.7% (1 PR) 46.7% 1 PR + 6 Stable

(n=15) Disease
Urothelial PD-1/PD-L1 resistant  12.5% (1 PR) 12.5% 1 Confirmed PR

Carcinoma [4]

(n=8)

CR = Complete Response; PR = Partial Response; ORR = Objective Response Rate; IO = Immuno-

oncologic; MPNST = Malignant Peripheral Nerve Sheath Tumor

Efficacy by Molecular Alterations
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. Overall Disease .
. Patient Progression-Free
Molecular Profile . Response Control .
Population Survival
Rate Rate
MDM2 Amplification & Advanced solid 25% (2/8) 100% (8/8) Significant
TP53 Wild-Type [6] tumors (n=8) improvement

Wild-Type TP53 [6] All comers (vs. Not specified Not specified 7.9 months (vs. 2.2
mutant TP53) months mutant)
ATM Mutation [1] Solid tumors, wild- 0% 44% Not specified

type p53 (n=11)

Detailed Clinical Protocol

Recommended Dosing and Schedule

Based on phase I dose-finding studies, the recommended phase II dose (RP2D) and schedule is as follows
[1]:

e Alrizomadlin: 150 mg administered orally every other day (g.o.d.)
e Pembrolizumab: 200 mg administered intravenously on Day 1 of each 21-day cycle

Alrizomadlin should be taken within 30 minutes to 1 hour after a normal dietary meal to ensure optimal
absorption [6]. Treatment continues until disease progression, unacceptable toxicity, or for pembrolizumab,

up to 35 cycles (approximately 2 years) [1].

Patient Selection Criteria

Key Inclusion Criteria:

¢ Histologically confirmed, unresectable or metastatic solid tumors refractory to standard therapies [1]

e For melanoma, NSCLC, and urothelial carcinoma cohorts: disease must be relapsed/refractory after
prior PD-1/PD-L1 inhibitor therapy [1]

e ECOG performance status of 0-1 [6]
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e Adequate organ function defined as:

Platelet count =100 x 10°/L

Hemoglobin =90 g/L

Creatinine <1.5 x ULN or creatinine clearance =50 mL/min
Total bilirubin <1.5 x ULN

Liver transaminases <3 x ULN [6]

[¢]

[¢]

[e]

o

o

Key Exclusion Criteria:

¢ Prior treatment with MDM2 inhibitors [6]
¢ Uncontrolled comorbidities or brain metastases [6]
¢ Inadequate recovery from adverse events resulting from prior treatments [6]

Pharmacokinetic and Pharmacodynamic Assessments

Pharmacokinetic Sampling Protocol:

e Collect plasma samples after single and multiple alrizomadlin doses
¢ Monitor for approximately linear pharmacokinetics in the 100-200 mg dose range [6]

Pharmacodynamic Biomarkers:

¢ Plasma Macrophage Inhibitory Cytokine-1 (MIC-1): Increased levels indicate p53 pathway
activation [6]

¢ Circulating Tumor DNA (ctDNA): Potential surrogate biomarker for early response assessment; a
threefold decrease in variant allele frequency after three treatment cycles predicts radiologic
response [7] [8]

Safety and Toxicity Management

The most common treatment-related adverse events (AEs) and management strategies are summarized

below.

Adverse Event Profile
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All Grades Grade 3/4 .
Adverse Event ) ) Management Recommendations
Incidence Incidence
Thrombocytopenia [6] Very common 33.3% Regular monitoring; dose
[1] interruption/reduction for G3-4
Lymphocytopenia [6] Common 33.3% Monitor blood counts regularly
Neutropenia [6] [1] Common 23.8% Febrile neutropenia requires
immediate intervention
Anemia [6] [1] Common 23.8% Supportive care as needed
Nausea [1] [4] Very common <5% Prophylactic antiemetics
(>50%) recommended
Vomiting [1] [4] Very common <5% Prophylactic antiemetics; take with
food
Fatigue [1] [4] Common <5% Symptomatic management
Decreased Appetite Common <5% Nutritional support

[1] [4]

Dose-Limiting Toxicities and Modifications

Dose-Limiting Toxicities (DLTSs):

Grade 4 neutropenia >7 days or febrile neutropenia

Grade 4 thrombocytopenia or Grade 3 thrombocytopenia >7 days with bleeding
Grade 4 bilirubin/liver transaminase elevations or Grade 3 elevations >7 days
Grade 3/4 nausea, vomiting, or diarrhea despite maximal supportive care

Any TRAE causing >4-week delay of scheduled treatment [6]

Dose Modification Guidelines:

e The maximum tolerated dose (MTD) of alrizomadlin was established at 150 mg [6]
e For hematologic toxicities, consider dose interruption or reduction to 100 mg
e Monitor blood counts regularly throughout treatment, especially during the first cycle
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Future Directions and Conclusions

The combination of alrizomadlin and pembrolizumab represents a promising approach for treating advanced
solid tumors that have developed resistance to immunotherapy. The clinical data support particular efficacy

in MDM2-amplified/TP53 wild-type tumors and immunotherapy-resistant melanoma subtypes [6] [5].

Several important areas for future research emerge from these findings:

e Biomarker Development: Further refinement of patient selection criteria using MDM2 amplification
status, TP53 wild-type confirmation, and early ctDNA monitoring [6] [7]

¢ Novel Combinations: Exploration of alrizomadlin with other immunotherapeutic agents or targeted
therapies [3]

o Pediatric Applications: Expansion into pediatric indications like MPNST where preliminary data
shows promise [5]

¢ Resistance Mechanisms: Investigation of innate and acquired resistance pathways to develop next-
generation combinations [3]

The manageable safety profile and encouraging efficacy signals in immunotherapy-resistant populations
support continued development of this combination strategy. Ongoing phase II trials will further define its

role in the therapeutic landscape of advanced solid tumors.
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To cite this document: Smolecule. [Molecular Mechanism and Rationale for Combination Therapy].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b516659#alrizomadlin-plus-pembrolizumab-clinical-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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